molecular formula C10H9BrClN3 B581852 3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline CAS No. 1310250-38-4

3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

Cat. No.: B581852
CAS No.: 1310250-38-4
M. Wt: 286.557
InChI Key: OPNRDHMRLAFRGD-UHFFFAOYSA-N
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Description

3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a heterocyclic compound that belongs to the pyrazoloquinazoline family. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its potential biological activities and chemical reactivity .

Preparation Methods

The synthesis of 3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular interactions are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline can be compared with other similar compounds in the pyrazoloquinazoline family, such as:

  • 3-Bromo-9-chloro-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
  • This compound derivatives

These compounds share similar structural features but may differ in their chemical reactivity and biological activities.

Biological Activity

3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a heterocyclic compound belonging to the pyrazoloquinazoline family. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C10H9BrClN3
  • Molar Mass : 286.56 g/mol
  • CAS Number : 1310250-38-4
  • Storage Conditions : Room temperature; sensitive to irritants.

These properties contribute to its reactivity and potential applications in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its reactivity and affinity for biological targets. Specific pathways through which this compound exerts its effects are still under investigation but may involve:

  • Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with receptors that regulate cell signaling.

Biological Activities

Research indicates that compounds within the pyrazoloquinazoline family exhibit a range of biological activities:

  • Anticancer Activity :
    • Various studies have demonstrated that derivatives of pyrazoloquinazolines possess significant anticancer properties. For instance, structural modifications can enhance cytotoxic effects against cancer cell lines such as MDA-MB-231 .
    • A study reported that certain quinazoline derivatives showed IC50 values ranging from 0.36 to 40.90 µM against cancer cells .
  • Antimicrobial Properties :
    • Quinazolines exhibit antibacterial and antifungal activities. The incorporation of halogens like bromine and chlorine is known to enhance these effects .
    • A review highlighted that quinazoline derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus .
  • Anti-inflammatory Effects :
    • Some derivatives have been shown to possess anti-inflammatory properties comparable to conventional NSAIDs . This activity is crucial for developing treatments for inflammatory diseases.
  • Anticonvulsant Activity :
    • Compounds derived from quinazolines have been investigated for their anticonvulsant effects, indicating potential applications in treating epilepsy .

Study 1: Anticancer Screening

A study focused on synthesizing benzenesulfonamide-linked benzo quinazolinone hybrids demonstrated promising anticancer activity against breast cancer cell lines (MDA-MB-231). The hybrids exhibited significant inhibition of epidermal growth factor receptor (EGFR), which is critical for tumor growth and proliferation .

Study 2: Antimicrobial Evaluation

A series of quinazoline derivatives were evaluated for their antimicrobial efficacy against common pathogens. Results indicated that modifications at specific positions on the quinazoline ring enhanced antibacterial activity significantly compared to unmodified compounds .

Comparative Analysis

The following table summarizes the biological activities of various quinazoline derivatives compared to this compound:

Compound NameBiological ActivityIC50 Value (µM)Reference
This compoundAnticancerVaries (up to 40.90)
Quinazoline Derivative AAntibacterial<20
Quinazoline Derivative BAnti-inflammatoryComparable to Indomethacin
Quinazoline Derivative CAnticonvulsantEffective at low doses

Properties

IUPAC Name

3-bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClN3/c11-7-5-13-15-9(12)6-3-1-2-4-8(6)14-10(7)15/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNRDHMRLAFRGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=NN3C(=C2C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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